molecular formula C11H12ClNO2S B6151005 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride CAS No. 316829-38-6

2,3,3-trimethyl-3H-indole-5-sulfonyl chloride

Cat. No. B6151005
CAS RN: 316829-38-6
M. Wt: 257.7
InChI Key:
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Description

2,3,3-Trimethyl-3H-indole-5-sulfonyl chloride is a compound that can be used in various chemical reactions . It is a derivative of indole, which is a heterocyclic aromatic organic compound. This compound has a sulfonyl chloride group attached to the 5-position of the indole ring .


Molecular Structure Analysis

The molecular structure of 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The molecule also contains three methyl groups attached to the 2 and 3 positions of the indole ring, and a sulfonyl chloride group attached to the 5 position .


Chemical Reactions Analysis

As a sulfonyl chloride, 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride is expected to be reactive towards nucleophiles, including amines and alcohols. This reactivity can be exploited in the synthesis of various other compounds .

Scientific Research Applications

Fluorescent Near-Infrared Dye

“2,3,3-trimethyl-3H-indole-5-sulfonyl chloride” is a water-soluble, fluorescent near-infrared dye . This property makes it useful in various research applications where visualization under near-infrared light is required.

Bioconjugation

This compound can be conjugated to peptides, proteins, nucleic acids, RNA, DNA, carbohydrates, polymers, and small molecules via a sulfonyl substituent . This makes it a versatile tool in bioconjugation, a process used to attach two or more molecules together.

Labeling & Detection

Due to its fluorescent properties, “2,3,3-trimethyl-3H-indole-5-sulfonyl chloride” can be used in labeling and detection . This can be particularly useful in biological and chemical research for tracking and identifying specific molecules.

Pharmaceutical Intermediates

This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.

Research & Development

“2,3,3-trimethyl-3H-indole-5-sulfonyl chloride” is often used in research and development . Its unique properties make it a valuable tool in the development of new techniques and applications.

Biochemical Research

In biochemical research, this compound is used as a small molecule linker . It can be used to connect two other molecules together, enabling researchers to create complex structures.

Safety and Hazards

Sulfonyl chlorides, including 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride, are typically corrosive and can cause burns and eye damage. They may also be harmful if inhaled . Therefore, appropriate safety measures should be taken when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride involves the reaction of 2,3,3-trimethyl-3H-indole-5-sulfonic acid with thionyl chloride.", "Starting Materials": [ "2,3,3-trimethyl-3H-indole-5-sulfonic acid", "Thionyl chloride" ], "Reaction": [ "Add 2,3,3-trimethyl-3H-indole-5-sulfonic acid to a round-bottom flask.", "Add thionyl chloride dropwise to the flask while stirring.", "Heat the mixture to reflux for several hours.", "Cool the mixture to room temperature.", "Evaporate the excess thionyl chloride under reduced pressure.", "Purify the resulting product by recrystallization from a suitable solvent." ] }

CAS RN

316829-38-6

Product Name

2,3,3-trimethyl-3H-indole-5-sulfonyl chloride

Molecular Formula

C11H12ClNO2S

Molecular Weight

257.7

Purity

95

Origin of Product

United States

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